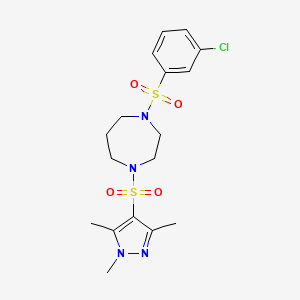

1-((3-chlorophenyl)sulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane

Description

Properties

IUPAC Name |

1-(3-chlorophenyl)sulfonyl-4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23ClN4O4S2/c1-13-17(14(2)20(3)19-13)28(25,26)22-9-5-8-21(10-11-22)27(23,24)16-7-4-6-15(18)12-16/h4,6-7,12H,5,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFHMNLMSHFLBGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClN4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((3-chlorophenyl)sulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Properties

The chemical structure of the compound includes a diazepane ring substituted with sulfonyl groups and a chlorophenyl moiety. The presence of the pyrazole ring contributes to its diverse biological activities. The molecular formula is , indicating a complex arrangement that may influence its interactions with biological targets.

Biological Activity Overview

Research has identified several biological activities associated with this compound, primarily due to the influence of the pyrazole and sulfonyl groups. The following subsections detail specific activities:

Antimicrobial Activity

Studies have shown that compounds containing pyrazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have been tested against various bacterial strains such as E. coli and Staphylococcus aureus. The presence of the sulfonyl group enhances the interaction with bacterial cell walls, potentially leading to increased efficacy against resistant strains .

Anti-inflammatory Effects

The anti-inflammatory activity of pyrazole derivatives is well-documented. In vitro studies indicate that compounds with similar structures can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, one study reported that pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at specific concentrations . This suggests that the compound may hold promise as a therapeutic agent for inflammatory diseases.

Anticancer Potential

Preliminary investigations into the anticancer properties of pyrazole derivatives reveal their ability to induce apoptosis in cancer cells. Compounds structurally related to 1-((3-chlorophenyl)sulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane have shown cytotoxic effects against various cancer cell lines in vitro. This activity is often attributed to their ability to modulate signaling pathways involved in cell proliferation and survival .

Case Studies

Several studies have been conducted to evaluate the biological activity of similar compounds:

| Study | Compound Tested | Biological Activity | Results |

|---|---|---|---|

| Selvam et al. (2014) | 1-(4-substituted phenyl)-3-phenyl-1H-pyrazole | Anti-inflammatory | Maximum activity compared to diclofenac sodium |

| Nagarapu et al. (2015) | 1,5-diaryl pyrazoles | Antibacterial | Effective against E. coli and S. aureus |

| Chovatia et al. (2016) | 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole | Antitubercular | Significant inhibition against Mycobacterium tuberculosis |

The mechanisms underlying the biological activities of this compound may involve:

- Inhibition of Enzymatic Activity : The sulfonyl moieties may interact with enzymes involved in inflammatory pathways.

- Cell Membrane Disruption : Antimicrobial activity could stem from disrupting bacterial cell membranes through electrostatic interactions.

- Modulation of Signaling Pathways : The pyrazole ring may influence pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.

Comparison with Similar Compounds

1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane

- Key Differences : Lacks sulfonyl groups; instead, the diazepane ring is directly bonded to a 3-chlorophenyl-substituted pyrazole.

- Pharmacological Profile : Exhibits high selectivity for 5-HT7R (Ki = 2.3 nM) over other 5-HTR subtypes (e.g., 5-HT1A, 5-HT2A). Demonstrated efficacy in reducing repetitive behaviors (e.g., self-grooming) in Shank3 transgenic mice, a model for ASD .

- Advantages : Simplified structure enhances metabolic stability.

- Limitations : Absence of sulfonyl groups may reduce binding affinity in certain receptor conformations.

1-((2,6-Difluorophenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane

- Key Differences : Substitutes 3-chlorophenyl with 2,6-difluorophenyl and replaces 1,3,5-trimethylpyrazole with 1-methylpyrazole.

- Physicochemical Properties : Molecular weight = 420.5 g/mol; increased fluorine content may enhance lipophilicity (predicted logP = 2.8) compared to the target compound (predicted logP = 2.2) .

- Pharmacological Implications : Fluorine atoms may improve blood-brain barrier penetration but reduce specificity for 5-HT7R due to altered electronic interactions.

Analogues with Varied Heterocyclic Systems

1-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]-4-(pyrrolidine-1-sulfonyl)-1,4-diazepane

1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-1,4-diazepane hydrochloride

- Key Differences : Incorporates a tetrahydronaphthalene sulfonyl group and a pyrazole-ethyl side chain.

- Pharmacokinetics : The bulky tetrahydronaphthalene moiety may enhance metabolic stability but reduce CNS penetration due to increased molecular weight (453.0 g/mol) .

Functional Group Modifications: Sulfonyl vs. Sulfanyl

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

- Key Differences : Replaces sulfonyl with sulfanyl (S- vs. SO2-).

- Biological Activity: Limited data, but sulfanyl derivatives generally show lower 5-HTR affinity compared to sulfonyl analogues .

Comparative Data Table

| Compound Name | Molecular Weight (g/mol) | Key Substituents | 5-HT7R Affinity (Ki, nM) | Selectivity Over Other 5-HTRs |

|---|---|---|---|---|

| 1-((3-Chlorophenyl)sulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane | ~450 | 3-ClPh-SO2, 1,3,5-Me3Pyrazole-SO2 | Pending | High (predicted) |

| 1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane | ~300 | 3-ClPh-Pyrazole | 2.3 | >100-fold over 5-HT1A/2A |

| 1-((2,6-Difluorophenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane | 420.5 | 2,6-F2Ph-SO2, 1-MePyrazole-SO2 | N/A | Unknown |

| 1-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]-4-(pyrrolidine-1-sulfonyl)-1,4-diazepane | 377.48 | 1-MePyrazole-SO2, Pyrrolidine-SO2 | N/A | N/A |

Research Implications and Gaps

- The target compound’s dual sulfonyl groups and trimethylpyrazole may optimize both binding affinity and metabolic stability compared to analogues .

- Critical Knowledge Gaps: Experimental data on 5-HT7R affinity, selectivity, and in vivo efficacy are lacking. Comparative studies with ’s compound could clarify the role of sulfonyl groups in receptor modulation.

- Contradictions : While sulfonyl groups generally enhance receptor interaction, excessive steric bulk (e.g., tetrahydronaphthalene in ) may offset these benefits .

Q & A

Advanced Research Question

- Molecular Docking : Model interactions with Pfmrk ATP-binding pockets (AutoDock Vina, ΔG < -8 kcal/mol suggests strong binding) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K < 10 µM supports target engagement) .

- Kinetic Studies : Determine inhibition mechanism (e.g., Lineweaver-Burk plots for competitive vs. non-competitive) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.